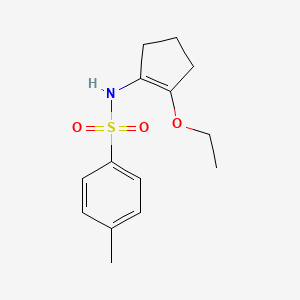
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclopentene ring, an ethoxy group, and a sulfonamide group attached to a methylbenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclopentene ring, which is then functionalized with an ethoxy group. The next step involves the introduction of the sulfonamide group, which is achieved through a sulfonation reaction. Finally, the methylbenzene ring is attached to complete the synthesis. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, which are crucial for maintaining consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methylcyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide
- N-(2-Ethoxycyclopent-1-en-1-yl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
112162-96-6 |
|---|---|
Molekularformel |
C14H19NO3S |
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
N-(2-ethoxycyclopenten-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-14-6-4-5-13(14)15-19(16,17)12-9-7-11(2)8-10-12/h7-10,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
NDICHUPLEFJOTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(CCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


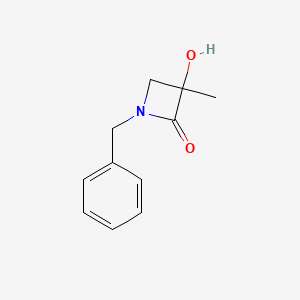
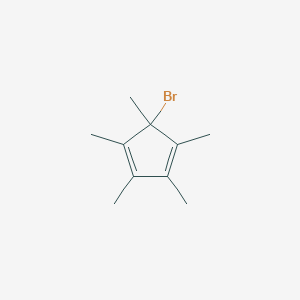
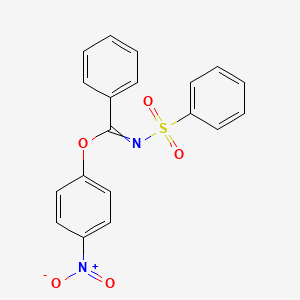
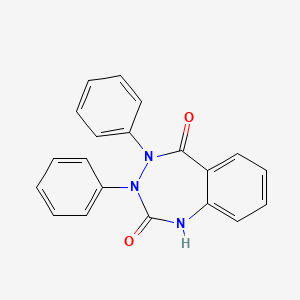
![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
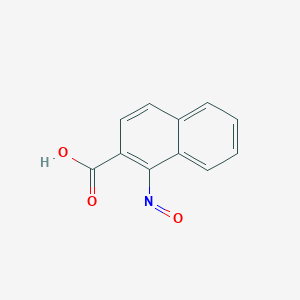
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
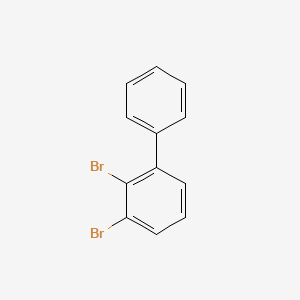
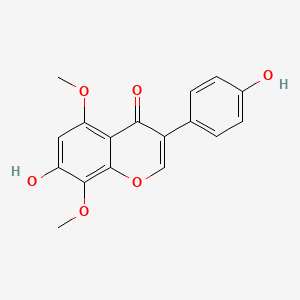

![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
